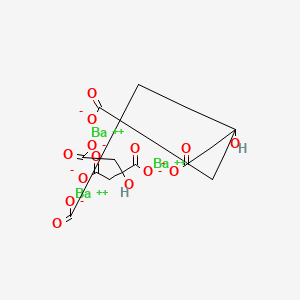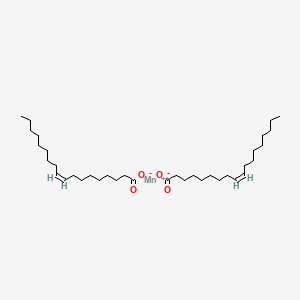
L-Phenylalanine, 3-fluoro-4-nitro-
Vue d'ensemble
Description
L-Phenylalanine, 3-fluoro-4-nitro- is a derivative of phenylalanine, an essential amino acid. Its chemical structure includes a phenyl ring with a fluorine atom at position 3 and a nitro group at position 4. This compound is commonly used in peptide synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of L-Phenylalanine, 3-fluoro-4-nitro- involves several steps. One common approach is the Fmoc solid-phase peptide synthesis method. Starting from commercially available L-phenylalanine , the fluorine substitution occurs at position 3, followed by nitration at position 4. Protecting groups (such as Fmoc) are used during the synthesis to prevent unwanted reactions.
Molecular Structure Analysis
The molecular formula of L-Phenylalanine, 3-fluoro-4-nitro- is C24H20FNO4 , with a molecular weight of 405.42 g/mol . The compound exhibits a beige solid form and is sparingly soluble in water. Its SMILES notation is: FC1=CC=CC(CC@HC=CC=C3)=O)C(O)=O)=C1.
Chemical Reactions Analysis
L-Phenylalanine, 3-fluoro-4-nitro- can participate in various chemical reactions, including peptide bond formation, amidation, and esterification. It serves as a building block for designing bioactive peptides and pharmaceutical compounds.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C
- Solubility : Sparingly soluble in water, soluble in organic solvents
- Stability : Sensitive to light and moisture
- Purity : Analytical methods (such as HPLC) are used to assess purity.
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Toxicity : Limited toxicity data available; handle with care.
- Storage : Store in a cool, dry place away from direct sunlight.
Orientations Futures
Research on L-Phenylalanine, 3-fluoro-4-nitro- continues to explore its applications in drug design, peptide-based therapies, and chemical biology. Investigating its interactions with biological targets and optimizing synthetic routes are areas of interest.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFDTNUXJMFIMQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446547 | |
| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine, 3-fluoro-4-nitro- | |
CAS RN |
758671-33-9 | |
| Record name | L-Phenylalanine, 3-fluoro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[[3-[2-(3-piperazin-1-ylpyrazin-2-yl)oxyethoxy]phenyl]methyl]propan-2-amine](/img/structure/B1609669.png)






![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)

